molecular formula C12H14O B13680130 6,8-Dimethyl-3,4-dihydronaphthalen-2(1H)-one

6,8-Dimethyl-3,4-dihydronaphthalen-2(1H)-one

Cat. No.: B13680130
M. Wt: 174.24 g/mol
InChI Key: YAGWHTLQXZSNBN-UHFFFAOYSA-N
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Description

6,8-Dimethyl-3,4-dihydronaphthalen-2(1H)-one is an organic compound belonging to the class of naphthalenes This compound is characterized by its unique structure, which includes two methyl groups attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dimethyl-3,4-dihydronaphthalen-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:

    Aldol Condensation: Using appropriate aldehydes and ketones under basic conditions.

    Friedel-Crafts Alkylation: Utilizing alkyl halides and naphthalene derivatives in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods often include:

    Catalytic Hydrogenation: Using metal catalysts to facilitate the hydrogenation process.

    Continuous Flow Reactors: Employing continuous flow techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6,8-Dimethyl-3,4-dihydronaphthalen-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: Reduction to alcohols or alkanes using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products Formed

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, alkanes.

    Substitution Products: Various substituted naphthalenes.

Scientific Research Applications

6,8-Dimethyl-3,4-dihydronaphthalen-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6,8-Dimethyl-3,4-dihydronaphthalen-2(1H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Signal Transduction Pathways: Affecting various intracellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydronaphthalene: Lacks the methyl groups present in 6,8-Dimethyl-3,4-dihydronaphthalen-2(1H)-one.

    Tetralin (1,2,3,4-Tetrahydronaphthalene): A fully saturated derivative of naphthalene.

    1-Methylnaphthalene: Contains a single methyl group attached to the naphthalene ring.

Uniqueness

This compound is unique due to the presence of two methyl groups at specific positions on the naphthalene ring, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

6,8-dimethyl-3,4-dihydro-1H-naphthalen-2-one

InChI

InChI=1S/C12H14O/c1-8-5-9(2)12-7-11(13)4-3-10(12)6-8/h5-6H,3-4,7H2,1-2H3

InChI Key

YAGWHTLQXZSNBN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2CC(=O)CCC2=C1)C

Origin of Product

United States

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